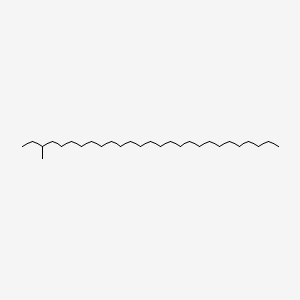
4-(Hydroxymethyl)thiophene-2-carboxylic acid
Übersicht
Beschreibung
“4-(Hydroxymethyl)thiophene-2-carboxylic acid” is an organic compound with the molecular formula C6H6O3S . It is a derivative of thiophene-2-carboxylic acid, which is an organic compound with the formula SC4H3CO2H .
Synthesis Analysis
The synthesis of “4-(Hydroxymethyl)thiophene-2-carboxylic acid” involves several steps. One method involves the use of sodium hydroxide in methanol and water at 20°C for 1 hour . This compound can also be prepared by the oxidation of thiophene-2-carboxaldehyde or, more practically, 2-acetylthiophene .
Molecular Structure Analysis
The molecular structure of “4-(Hydroxymethyl)thiophene-2-carboxylic acid” consists of a thiophene ring with a carboxylic acid group and a hydroxymethyl group attached to it .
Physical And Chemical Properties Analysis
“4-(Hydroxymethyl)thiophene-2-carboxylic acid” is a solid compound with a molecular weight of 158.18 . It has a high GI absorption and is very soluble in water .
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry and Drug Development
Thiophene derivatives have captured the attention of medicinal chemists as a promising class of biologically active compounds. Researchers explore their potential as drug candidates due to their diverse pharmacological effects. Notably, some thiophene-based drugs exhibit properties such as anti-inflammatory, antimicrobial, and anticancer activities . For instance, suprofen, which features a 2-substituted thiophene framework, serves as a nonsteroidal anti-inflammatory drug. Additionally, articaine, a 2,3,4-trisubstituted thiophene, acts as a voltage-gated sodium channel blocker and dental anesthetic in Europe.
Organic Semiconductors and Electronics
Thiophene derivatives play a pivotal role in organic electronics. They contribute to the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs). The incorporation of thiophene-based moieties enhances charge transport properties and facilitates efficient electron transfer within these devices .
Corrosion Inhibition
Thiophene derivatives find applications in industrial chemistry and material science as corrosion inhibitors. Their ability to protect metal surfaces from corrosion makes them valuable in various sectors, including coatings, pipelines, and metal structures .
Coupling Reactions and Olefinations
Thiophene-2-carboxylic acid has been widely studied as a substrate in coupling reactions and olefinations. Researchers explore its reactivity in synthetic methodologies, aiming to create novel thiophene-based compounds with diverse functionalities .
Simulation and Visualization
Researchers utilize computational tools such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD to simulate and visualize the behavior of thiophene derivatives. These simulations aid in understanding their structural features, interactions, and potential applications .
Synthetic Strategies
Various synthetic methods lead to thiophene derivatives. Notable approaches include the Gewald condensation reaction, Paal–Knorr reaction, Fiesselmann reaction, and Hinsberg synthesis. These methods allow the construction of diverse thiophene-based structures for further exploration .
Safety and Hazards
Eigenschaften
IUPAC Name |
4-(hydroxymethyl)thiophene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O3S/c7-2-4-1-5(6(8)9)10-3-4/h1,3,7H,2H2,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TTXFQTISGJIJPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1CO)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70591399 | |
| Record name | 4-(Hydroxymethyl)thiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70591399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Hydroxymethyl)thiophene-2-carboxylic acid | |
CAS RN |
14282-65-6 | |
| Record name | 4-(Hydroxymethyl)-2-thiophenecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14282-65-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Hydroxymethyl)thiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70591399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-Azaspiro[2.4]heptane hydrochloride](/img/structure/B3047532.png)

![Phenol, 4-[1-(4-hydroxyphenyl)-1-methylethyl]-2-methyl-](/img/structure/B3047534.png)

![8-(Trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyridin-2-amine](/img/structure/B3047537.png)

![Bi-7-oxabicyclo[4.1.0]heptane](/img/structure/B3047539.png)


![Tert-butyl 4-ethynylbicyclo[2.2.2]octan-1-ylcarbamate](/img/structure/B3047544.png)

